![molecular formula C21H20ClN5O6S B3424068 Telatinib mesylate CAS No. 332013-26-0](/img/structure/B3424068.png)
Telatinib mesylate
Overview
Description
Telatinib mesylate, also known as Bay 57-9352 mesylate, is a potent and orally active inhibitor of VEGFR2, VEGFR3, PDGFα, and c-Kit . It has IC50s of 6 nM, 4 nM, 15 nM, and 1 nM for these targets, respectively .
Molecular Structure Analysis
The molecular formula of Telatinib mesylate is C21H20ClN5O6S . The exact mass is 505.08 and the molecular weight is 505.930 .Chemical Reactions Analysis
While specific chemical reactions involving Telatinib mesylate are not available, it’s known that Telatinib blocks surface receptors FLT1, FLT4, and PDGFRA, thereby interfering with the self-regulated expression of the fusion product .Scientific Research Applications
Telatinib as an Angiogenesis Inhibitor
Telatinib mesylate, known for its potential antiangiogenic and antineoplastic activities, plays a crucial role in the inhibition of various receptor protein tyrosine kinases. This includes vascular endothelial growth factor receptors (VEGFRs) type 2 and 3, platelet-derived growth factor receptor beta (PDGFRb), and c-Kit. These inhibited receptors are often overexpressed or mutated in many tumor cell types, making telatinib mesylate a significant agent in controlling tumor angiogenesis and proliferation (Telatinib Mesylate, 2020).
Telatinib in Treatment of Solid Tumors
A study involving a phase I trial of telatinib, a small molecule tyrosine kinase inhibitor, investigated its impact on patients with advanced solid tumors. This research provided critical insights into the drug's effect on vascular function, which included an increase in blood pressure and a decrease in capillary density. The study highlighted the potential role of telatinib in treating solid tumors while offering valuable information on its vascular effects (Steeghs et al., 2008).
Telatinib in Phase I Clinical Trials
In another significant study, telatinib was evaluated in a phase I clinical trial for its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced or metastatic solid tumors. This study was crucial in determining the optimal dosing and assessing the overall response of tumors to the treatment, thereby laying the groundwork for subsequent clinical applications of telatinib mesylate (Eskens et al., 2009)
Mechanism of Action
Safety and Hazards
Telatinib mesylate is considered toxic and can cause irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental release, it’s advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
properties
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLACPWPXITHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332013-24-8, 332013-26-0 | |
Record name | Telatinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telatinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELATINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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